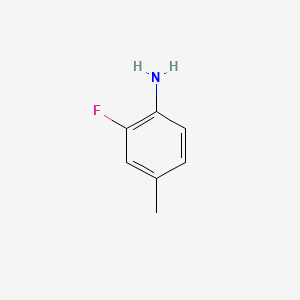

2-Fluoro-4-methylaniline

Overview

Description

2-Fluoro-4-methylaniline (2FMA) is an aniline derivative with fluoroalkyl substituents at the para position. In recent years, it has gained increased attention due to its potential application in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. 2FMA is a versatile compound with a wide range of properties and applications. It has a high boiling point and is relatively stable in most organic solvents. Additionally, it is relatively unreactive and has low toxicity. This makes 2FMA an attractive compound for a variety of research and industrial applications.

Scientific Research Applications

Microsomal Metabolism

Research shows that 2-fluoro-4-methylaniline undergoes microsomal metabolism in rat liver. Metabolites identified include benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and secondary amines. Notably, aromatic ring hydroxylation is not a major reaction pathway. The rate of microsomal metabolism varies with different halogen substituents (Boeren et al., 1992).

Metabonomic Toxicity Assessment

In a study involving earthworms, this compound exposure led to identifiable changes in endogenous metabolites. Notably, a decrease in a compound known as 2-hexyl-5-ethyl-3-furansulfonate and an increase in inosine monophosphate were observed. These changes suggest potential as novel biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Synthesis of Derivatives

This compound is a key intermediate in the synthesis of 2-fluoro-4-bromobiphenyl, an important component for manufacturing non-steroidal anti-inflammatory and analgesic materials. A practical method for its preparation involves bromination of 2-fluoroaniline (Qiu et al., 2009).

Molecular Structure Studies

Studies on the structure and vibrations of 2-fluoro-N-methylaniline in different states (S-0, S-1, D-0) using spectroscopic techniques have been conducted. This research provides insights into the substitution effects on molecular structures, transition energies, and vibrations of this compound (Liu et al., 2017).

Biotransformation Studies

Research has been conducted on the role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline. This study provided insights into the metabolic pathways and enzymatic roles in processing this compound (Boersma et al., 1993).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is a versatile reactant used in the preparation of various other compounds .

Mode of Action

It is known to undergo chemical reactions to form new compounds, which are then utilized for various purposes .

Biochemical Pathways

It is used in the preparation of 6-chloro-5-fluoroindole via the leimgruber-batcho reaction . It is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .

Pharmacokinetics

A study on rat liver microsomal metabolism of 2-fluoro-, 2-chloro- and 2-bromo-4-methylaniline identified metabolites from side-chain c-hydroxylation (benzyl alcohols and benzaldehydes) and n-hydroxylation (hydroxylamines and nitroso derivatives) .

Result of Action

Its metabolites from side-chain c-hydroxylation and n-hydroxylation have been identified .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-methylaniline plays a significant role in biochemical reactions, particularly in the metabolism of fluorinated compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of xenobiotics. The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of metabolites that are excreted from the body . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, affecting their function and activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . The compound also impacts gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular stress responses and metabolic processes . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with other cellular components . This interaction results in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability and metabolic activity . These temporal effects are important considerations for researchers studying the compound’s biochemical properties and interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with certain dosages leading to significant changes in enzyme activity and gene expression . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidative metabolism and conjugation reactions. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that are further conjugated with sulfate or glucuronide groups . These metabolites are then excreted from the body, highlighting the importance of these metabolic pathways in the compound’s biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments . Binding proteins such as albumin can also interact with this compound, affecting its distribution and localization within tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a role in directing the compound to these subcellular compartments .

properties

IUPAC Name |

2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEXBVHABAJPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196431 | |

| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

452-80-2 | |

| Record name | 2-Fluoro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EGC62G32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

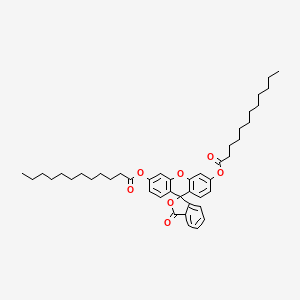

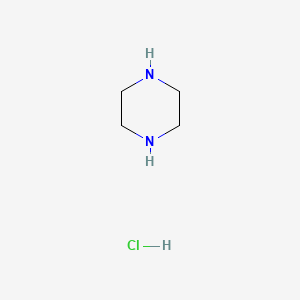

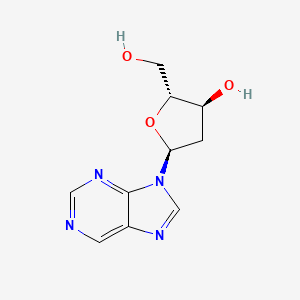

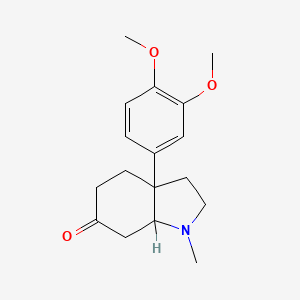

Feasible Synthetic Routes

Q & A

Q1: How is 2-fluoro-4-methylaniline metabolized in the liver?

A: Studies using rat liver microsomes reveal that this compound undergoes extensive metabolism, primarily through two pathways: side-chain C-hydroxylation and N-hydroxylation. [] C-hydroxylation leads to the formation of benzyl alcohols and benzaldehydes, while N-hydroxylation results in hydroxylamines and nitroso derivatives. Interestingly, a unique metabolite identified was a halogenated secondary amine, N-(4'-aminobenzyl)-4-methylaniline. [] Notably, aromatic ring hydroxylation was not a significant metabolic pathway.

Q2: What is the significance of the different halogenated 4-methylanilines in terms of toxicity?

A: Research suggests a correlation between the type of halogen substituent on 4-methylaniline and its rate of metabolism, which may influence its toxicity. For instance, the rate of side-chain C-hydroxylation increases with the size of the halogen atom: this compound < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline. [] Conversely, 2-chloro-4-methylaniline exhibits a higher rate of N-hydroxylation compared to the fluoro- and bromo- counterparts. This increased N-hydroxylation aligns with the observation that 2-chloro-4-methylaniline demonstrates higher mutagenicity compared to 2-bromo-4-methylaniline. []

Q3: Does this compound have any unique applications in chemistry?

A: this compound serves as a key starting material in synthesizing a novel deoxyribonucleoside analog of deoxyguanosine. This analog, termed dH, utilizes a 4-fluoro-6-methylbenzimidazole moiety to closely mimic the shape and properties of guanine. [] dH exhibits stronger base-stacking interactions compared to natural bases and, when paired with a difluorotoluene isostere mimicking thymine, forms a stable base pair akin to the natural G-T wobble pair. [] This property makes dH a valuable tool for studying protein-DNA interactions and DNA mismatch repair mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)